4-(3-Nitrophenyl)thiazole-2-carboxylic acid
Overview
Description
4-(3-Nitrophenyl)thiazole-2-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a nitrophenyl group and a carboxylic acid group The thiazole ring, which contains both sulfur and nitrogen atoms, is known for its aromatic properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitrophenyl)thiazole-2-carboxylic acid typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. The general procedure includes the condensation of a β-keto ester with a thiourea and an α-haloketone under acidic or basic conditions. For this specific compound, the starting materials would include 3-nitrobenzaldehyde, thiourea, and ethyl acetoacetate. The reaction is usually carried out in ethanol with a catalytic amount of hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the purification process can be enhanced using techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Nitrophenyl)thiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Reduction of Nitro Group: 4-(3-Aminophenyl)thiazole-2-carboxylic acid.
Reduction of Carboxylic Acid Group: 4-(3-Nitrophenyl)thiazole-2-methanol.
Electrophilic Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
4-(3-Nitrophenyl)thiazole-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Chemistry: The compound is utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Nitrophenyl)thiazole-2-carboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the thiazole ring can engage in coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Nitrophenyl)thiazole-2-carboxylic acid
- 4-(2-Nitrophenyl)thiazole-2-carboxylic acid
- 4-(3-Nitrophenyl)thiazole-5-carboxylic acid
Uniqueness
4-(3-Nitrophenyl)thiazole-2-carboxylic acid is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its electronic properties and reactivity. This positioning can affect the compound’s ability to participate in specific chemical reactions and interact with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-(3-nitrophenyl)-1,3-thiazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4S/c13-10(14)9-11-8(5-17-9)6-2-1-3-7(4-6)12(15)16/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKODWVXNPSOFRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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